Enantiomeric Identity: (R)-Configuration Verified by Chiral HPLC vs. (S)-Enantiomer and Racemate
The target compound is supplied as a single (R)-enantiomer, with vendor-reported enantiomeric excess (ee) ≥ 98% as confirmed by chiral HPLC or SFC analysis on commercial certificates of analysis, whereas the racemic mixture (CAS 373648-81-8) contains equal proportions of (R)- and (S)-enantiomers (ee = 0%). For β₂-adrenergic receptor agonist synthesis, the (R)-configuration at the benzylic amino-alcohol carbon is required for high-affinity receptor binding; the (S)-enantiomer of fenoterol analogs exhibits >100-fold lower binding affinity (class-level inference based on established fenoterol stereoisomer SAR) [1]. Using the racemate introduces 50% of the inactive enantiomer, reducing downstream coupling efficiency and requiring additional chiral separation steps.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | ee ≥ 98% (single (R)-enantiomer, CAS 1391515-70-0) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1391447-69-0): ee ≥ 97%; Racemate (CAS 373648-81-8): ee = 0% |
| Quantified Difference | Target provides defined (R)-chirality; racemate requires chiral separation (≥50% material loss if only one enantiomer is desired) |
| Conditions | Chiral HPLC or SFC analysis per vendor CoA specifications (Bidepharm, Leyan, MolCore) |
Why This Matters
For procurement supporting enantioselective API synthesis, selecting the pre-resolved (R)-enantiomer eliminates a chiral separation step, reducing process cost, timeline, and material waste by ≥50% compared to purchasing the racemate followed by resolution.
- [1] Jozwiak, K., et al. (2007). Comparative Molecular Field Analysis of the Binding of the Stereoisomers of Fenoterol and Fenoterol Derivatives to the β₂ Adrenergic Receptor. Journal of Medicinal Chemistry, 50(12), 2903-2913. Stereoselective binding data for fenoterol stereoisomers demonstrating (R,R)- vs. (S,R)-configuration impact on β₂-AR affinity. View Source
